2,4,6-Trimethylbenzoyl isothiocyanate
Overview
Description
2,4,6-Trimethylbenzoyl isothiocyanate is an organic compound with the molecular formula C₁₁H₁₁NOS. It is a derivative of benzoyl isothiocyanate, where the benzene ring is substituted with three methyl groups at the 2, 4, and 6 positions. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 2,4,6-trimethylbenzoyl isothiocyanate typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as acetone or dichloromethane, under reflux conditions. The product is then purified through recrystallization or distillation .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,4,6-Trimethylbenzoyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Addition Reactions: It can add to double bonds in alkenes to form thiirane derivatives.
Common reagents used in these reactions include primary and secondary amines, alcohols, and alkenes. The major products formed depend on the specific nucleophile or alkene used in the reaction .
Scientific Research Applications
2,4,6-Trimethylbenzoyl isothiocyanate is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the isothiocyanate functional group into molecules.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4,6-trimethylbenzoyl isothiocyanate involves the formation of covalent bonds with nucleophilic sites in target molecules. This can lead to the modification of proteins and other biomolecules, affecting their structure and function. The compound can also act as an electrophile, reacting with nucleophiles to form stable adducts .
Comparison with Similar Compounds
2,4,6-Trimethylbenzoyl isothiocyanate can be compared with other benzoyl isothiocyanates, such as:
Benzoyl isothiocyanate: Lacks the methyl groups, making it less sterically hindered and more reactive.
4-Methylbenzoyl isothiocyanate: Has a single methyl group, resulting in different reactivity and steric properties.
2,4-Dimethylbenzoyl isothiocyanate: Has two methyl groups, offering intermediate reactivity compared to this compound.
The presence of three methyl groups in this compound makes it unique in terms of steric hindrance and electronic effects, influencing its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
2,4,6-trimethylbenzoyl isothiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-7-4-8(2)10(9(3)5-7)11(13)12-6-14/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCDFWAWYGALDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N=C=S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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